molecular formula C9H15NO B6613628 1-ethenyl-3-propylpyrrolidin-2-one CAS No. 1254561-24-4

1-ethenyl-3-propylpyrrolidin-2-one

Cat. No. B6613628
CAS RN: 1254561-24-4
M. Wt: 153.22 g/mol
InChI Key: VNKSQJMKZBPKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-3-propylpyrrolidin-2-one (EPP) is a synthetic compound that has recently gained attention due to its potential to be used in laboratory experiments. EPP is a cyclic organic compound that has been found to have a variety of applications, including use in drug delivery, as a biocatalyst, and as a reagent for organic synthesis.

Scientific Research Applications

1-ethenyl-3-propylpyrrolidin-2-one has been found to have a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a biocatalyst, and as a drug delivery agent. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one has been found to have potential applications in biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one is not fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then triggers a cascade of biochemical reactions. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one has been found to interact with certain enzymes and receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
1-ethenyl-3-propylpyrrolidin-2-one has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain enzymes and receptors, which may be involved in its mechanism of action. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one has been found to have an effect on cell proliferation, apoptosis, and cell cycle regulation.

Advantages and Limitations for Lab Experiments

1-ethenyl-3-propylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the main advantages of using 1-ethenyl-3-propylpyrrolidin-2-one is that it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one is a relatively stable compound, making it a good choice for long-term experiments. However, one of the main limitations of using 1-ethenyl-3-propylpyrrolidin-2-one is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a variety of potential future directions for research related to 1-ethenyl-3-propylpyrrolidin-2-one. One potential area of research is to further characterize the biochemical and physiological effects of 1-ethenyl-3-propylpyrrolidin-2-one. Additionally, further research could be conducted to better understand the mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one, as well as to identify potential new applications for the compound. Additionally, further research could be conducted to develop new methods for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one, as well as to improve existing methods. Finally, further research could be conducted to identify potential new uses for 1-ethenyl-3-propylpyrrolidin-2-one, such as in drug delivery or biocatalysis.

Synthesis Methods

1-ethenyl-3-propylpyrrolidin-2-one can be synthesized through a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a Wittig-Horner reaction. The Grignard reagent is a chemical reagent commonly used in organic synthesis, and it has been found to be a useful method for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one. The Wittig reaction is a type of organic reaction that involves the use of a phosphonium salt as a reagent, and it has been found to be an effective method for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one. The Wittig-Horner reaction is a type of organic reaction that involves the use of a phosphonium salt as a reagent and an aldehyde as a reactant, and it has been found to be an effective method for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one.

properties

IUPAC Name

1-ethenyl-3-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-8-6-7-10(4-2)9(8)11/h4,8H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKSQJMKZBPKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(C1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-3-propylpyrrolidin-2-one

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